molecular formula C18H11NO2S B12611236 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 917607-25-1

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12611236
CAS No.: 917607-25-1
M. Wt: 305.4 g/mol
InChI Key: KPWHCMMSLIMDJV-UHFFFAOYSA-N
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Description

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a phenylethynyl group, which can influence its chemical reactivity and interaction with biological targets.

Properties

CAS No.

917607-25-1

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

5-[[4-(2-phenylethynyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H11NO2S/c20-17-16(22-18(21)19-17)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,(H,19,20,21)

InChI Key

KPWHCMMSLIMDJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation typically involves the reaction of a carbonyl compound with an active methylene compound in the presence of a base. For the synthesis of 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, the following steps are generally involved:

  • Reagents : The primary reagents include 2,4-thiazolidinedione and 4-(phenylethynyl)benzaldehyde.

  • Reaction Conditions : The reaction is carried out under basic conditions using sodium ethoxide or potassium carbonate as the base. The mixture is heated to reflux in an appropriate solvent such as ethanol or acetone.

  • Mechanism : The mechanism involves the formation of an enolate from the thiazolidinedione, which then attacks the carbonyl carbon of the aldehyde, leading to the formation of the desired product after dehydration.

Alternative Synthesis Routes

Other potential methods for synthesizing this compound may include:

  • Microwave-Assisted Synthesis : This method can enhance reaction rates and yields by using microwave irradiation to promote the Knoevenagel condensation under solvent-free conditions.

  • Green Chemistry Approaches : Utilizing environmentally friendly solvents or solid-supported reagents can also be explored to minimize environmental impact during synthesis.

After synthesis, it is crucial to characterize the compound to confirm its structure and purity. Common techniques include:

Table 1: Characterization Data

Technique Observations
NMR Signals corresponding to thiazolidine protons observed at δ ppm ranges indicative of structural integrity.
IR Characteristic peaks for NH at ~3300 cm⁻¹ and C=O stretching at ~1700 cm⁻¹.
MS Molecular ion peak consistent with calculated molecular weight (C17H15N1O2S).

Recent studies have highlighted the biological activity of thiazolidine derivatives, including their potential as insulin sensitizers in diabetes treatment. Research indicates that modifications to the thiazolidine structure can enhance pharmacological properties.

Biological Activity

Research has shown that derivatives of thiazolidine-2,4-dione exhibit significant activity against various cancer cell lines and may possess anti-inflammatory properties. The incorporation of phenylethynyl groups has been associated with improved binding affinity to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism.

Table 2: Biological Activity Summary

Compound Activity Reference
Thiazolidine Derivative A Anticancer
Thiazolidine Derivative B Anti-inflammatory

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione as an anticancer agent. The compound has been investigated for its ability to inhibit histone-lysine N-methyltransferase EZH2, which plays a crucial role in cancer progression. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells by modulating gene expression related to tumor suppression and growth inhibition .

Case Study:
A study on prostate cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced cell death through apoptotic pathways. The effectiveness was attributed to its ability to restore interferon-gamma signaling, which is often disrupted in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazolidinediones exhibit activity against various pathogens, including bacteria and fungi. Specifically, compounds similar to 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione have shown promising results against strains such as Staphylococcus aureus and Candida albicans .

Table: Antimicrobial Activity of Thiazolidinedione Derivatives

Compound NameTarget OrganismActivity Level
5-{[4-(Phenylethynyl)phenyl]methylidene}Staphylococcus aureusModerate
5-{[4-(Phenylethynyl)phenyl]methylidene}Candida albicansHigh
3-(substituted phenacyl)-5-[3'-(4H-4-oxo...Candida kruseiBetter than fluconazole

Skin Whitening Agents

In cosmetic applications, thiazolidinediones are being explored as skin-whitening agents due to their ability to inhibit tyrosinase activity. Tyrosinase is an enzyme crucial for melanin production; thus, inhibiting it can lead to reduced pigmentation . The compound's structural features allow it to effectively bind to the active sites of tyrosinase.

Case Study:
One study found that derivatives similar to 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exhibited significantly stronger tyrosinase inhibitory activities compared to traditional agents like kojic acid. This suggests a potential for development into effective skin-whitening products .

Mechanism of Action

The mechanism by which 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes or receptors, altering their activity. The thiazolidine-2,4-dione core can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Phenylethynyl Derivatives: Compounds with phenylethynyl groups are often studied for their potential in drug development and materials science.

Uniqueness

What sets 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core and the phenylethynyl group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research.

Biological Activity

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H11NO2SC_{18}H_{11}NO_{2}S and a molecular weight of approximately 305.35 g/mol. Its structure features a thiazolidine ring and a phenylethynyl substitution that enhances its lipophilicity and biological activity compared to other derivatives .

Biological Activities

Research indicates that 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

The mechanisms underlying the biological activity of 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Interaction studies indicate that it may bind to various biological targets, potentially modulating their activity.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione on human cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. It significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) release at concentrations ranging from 10 µM to 50 µM.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences among selected thiazolidine derivatives:

Compound NameMolecular FormulaKey Features
5-{[4-(Methylphenyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dioneC18H13NO2SLacks ethynyl substitution
5-{[4-(Chlorophenyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dioneC18H12ClNO2SContains chlorine substituent
5-{[4-(Bromophenyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dioneC18H12BrNO2SBromine may enhance interactions

The unique phenylethynyl substitution in 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is believed to contribute to its enhanced lipophilicity and biological activity compared to other analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, and how can their efficiency be evaluated?

  • Methodology : The compound can be synthesized via Knoevenagel condensation, where a thiazolidinedione core reacts with an aromatic aldehyde bearing a phenylethynyl group. Efficiency is assessed by reaction yield optimization (e.g., solvent selection, catalyst use) and purity validation via HPLC or TLC. For analogs, substituent effects on reaction kinetics should be analyzed using time-resolved spectroscopic monitoring .
  • Quality Control : Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR confirms structural integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structural and electronic properties?

  • Spectroscopy : X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation. UV-Vis spectroscopy identifies π→π* transitions in the conjugated methylidene system .
  • Computational Analysis : Density Functional Theory (DFT) calculations predict electron distribution and reactive sites. Molecular electrostatic potential (MEP) maps guide hypotheses about nucleophilic/electrophilic regions .

Q. How can researchers design preliminary biological activity screens for this compound?

  • In Vitro Assays : Use PPAR-γ reporter gene assays (e.g., luciferase-based) to evaluate receptor activation potential, comparing results to reference agonists like Pioglitazone .
  • Docking Studies : Perform molecular docking against PPAR-γ (PDB ID: 2PRG) to predict binding modes. Score interactions using AutoDock Vina, with docking scores ≤-5.0 kcal/mol indicating strong binding .

Advanced Research Questions

Q. How do structural modifications at the methylidene or phenylethynyl positions influence PPAR-γ binding affinity and selectivity?

  • Structure-Activity Relationship (SAR) : Replace the phenylethynyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare docking scores (e.g., derivatives in show scores ranging from -3.8 to -5.1 kcal/mol) and correlate with in vitro PPAR-γ activation data .
  • Selectivity Testing : Screen against PPAR-α/δ isoforms to assess subtype specificity. Use radioligand displacement assays with 3H^3H-Rosiglitazone for competitive binding analysis .

Q. What experimental strategies can resolve contradictions in reported biological activities of thiazolidinedione derivatives?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., hypolipidemic vs. antidiabetic effects) and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways. For example, Pioglitazone derivatives show anti-inflammatory effects via PPAR-γ-independent macrophage modulation .

Q. How can researchers optimize the compound’s pharmacokinetic profile while minimizing hepatotoxicity risks?

  • Biopharmaceutical Optimization :
  • Solubility : Incorporate PEGylated nanoparticles (e.g., PLGA-PEG) to enhance aqueous solubility, as demonstrated for Pioglitazone .
  • Metabolic Stability : Incubate with human liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., methylidene group) via fluorination .
    • Toxicology Screening : Conduct in vivo hepatic enzyme (ALT/AST) assays and histopathology in rodent models to assess toxicity .

Q. Data Contradiction Analysis

Observation Hypothesis Resolution Strategy
Variability in docking scores vs. in vitro activityConformational flexibility in receptor bindingPerform molecular dynamics simulations (≥100 ns) to assess binding stability
Discrepancies in metabolic outcomes (e.g., lipid vs. glucose modulation)Tissue-specific PPAR-γ activationUse tissue-selective knockout mouse models to isolate mechanisms

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